![molecular formula C22H22N4 B2914426 N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877803-89-9](/img/structure/B2914426.png)

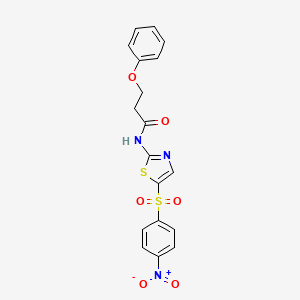

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidine derivatives are a class of bioisosteres of purines that possess a wide variety of pharmacological activities . They are well-known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have become increasingly attractive for their potential antimicrobial properties .

Synthesis Analysis

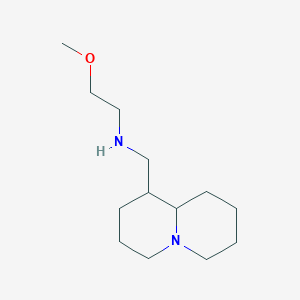

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of certain hydrazides with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrazolo[3,4-d]pyrimidine ring system . The geometry of the molecule and the bond lengths can influence the electronic delocalization and the conjugation with the phenyl group .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, they can interact with ampicillin and kanamycin, representing important classes of clinically used antibiotics .Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit kinases such as cdk2 and CLK1 . These kinases play crucial roles in cell cycle regulation and transcriptional control, respectively.

Mode of Action

This inhibition can lead to changes in cellular processes such as cell division and gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDK2, it could affect the cell cycle, particularly the transition from G1 phase to S phase. If it targets CLK1, it could impact alternative splicing of pre-mRNA, a process that can influence the function of many genes .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if it inhibits CDK2 in cancer cells, it could potentially halt cell division, thereby slowing tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s effectiveness .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications, particularly in the field of oncology. However, the synthesis of this compound is a complex process that requires specialized knowledge and equipment, which can limit its use in some research settings.

Direcciones Futuras

There are several potential future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of focus could be on developing more efficient and cost-effective synthesis methods for this compound, which would make it more widely available for research purposes. Additionally, further studies could explore this compound's potential as a treatment for neurological disorders, as well as its effects on the immune system. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of medical research.

Métodos De Síntesis

The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process, starting with the reaction of 3,4-dimethylaniline and 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Aplicaciones Científicas De Investigación

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. Some of the most promising research has focused on this compound's anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLZRRLRZFLMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol](/img/structure/B2914343.png)

![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)

![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)

![1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2914348.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)

![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)

![2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914356.png)